

An In-depth Technical Guide to Tetramethylammonium Hydroxide Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tetramethylammonium ion	
	hexahydrate	
Cat. No.:	B12058152	Get Quote

An important introductory note: This guide focuses on Tetramethylammonium Hydroxide Pentahydrate. While the request specified the "hexahydrate" form, publicly available scientific and safety data predominantly refer to the pentahydrate form (with five water molecules). It is the most common and well-documented crystalline hydrate of the tetramethylammonium ion.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing essential data on the CAS number, safety, and handling of Tetramethylammonium Hydroxide Pentahydrate.

Chemical Identification

Identifier	Value
Chemical Name	Tetramethylammonium hydroxide pentahydrate
Synonyms	N,N,N-trimethylmethanaminium hydroxide pentahydrate, TMAH pentahydrate[1]
CAS Number	10424-65-4[1][2][3][4]
EC Number	200-882-9[2][5]
Molecular Formula	(CH ₃) ₄ N(OH) · 5H ₂ O[4]
Molecular Weight	181.23 g/mol

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Tetramethylammonium Hydroxide Pentahydrate.

Property	Value
Appearance	White crystalline solid or crystals[5][6]
Odor	Ammoniacal[6]
Melting Point	67-70 °C[7]
рН	14 (at approx. 1,000 g/L at 20 °C)[7]
Solubility in Water	2,200 g/L at 15 °C[7]
Vapor Pressure	97 mm Hg at 20 °C
Vapor Density	1.1 (vs air)[7]
Stability	Stable under normal conditions, but is air sensitive and hygroscopic[5][6][8]. Absorbs carbon dioxide from the air[8].

Safety and Hazard Information

Tetramethylammonium hydroxide pentahydrate is a hazardous substance and requires strict safety precautions. The following tables outline its GHS classification and toxicological data.

GHS Hazard Classification

Hazard Class	Category Hazard Statement		
Acute Toxicity, Oral	Category 1 / 2 H300: Fatal if		
Acute Toxicity, Dermal	Category 1 / 3	H310/H311: Fatal/Toxic in contact with skin[2][5][9]	
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage[2][5][9]	
Serious Eye Damage	Category 1	H318: Causes serious eye damage[2]	
Specific Target Organ Toxicity (Single Exposure)	Category 1	H370: Causes damage to organs (Central Nervous System)[2]	
Specific Target Organ Toxicity (Repeated Exposure)	Category 1	H372: Causes damage to organs (Liver, Thymus) through prolonged or repeated exposure in contact with skin[2]	
Hazardous to the Aquatic Environment (Chronic)	Category 2	H411: Toxic to aquatic life with long lasting effects[2]	

Toxicological Data

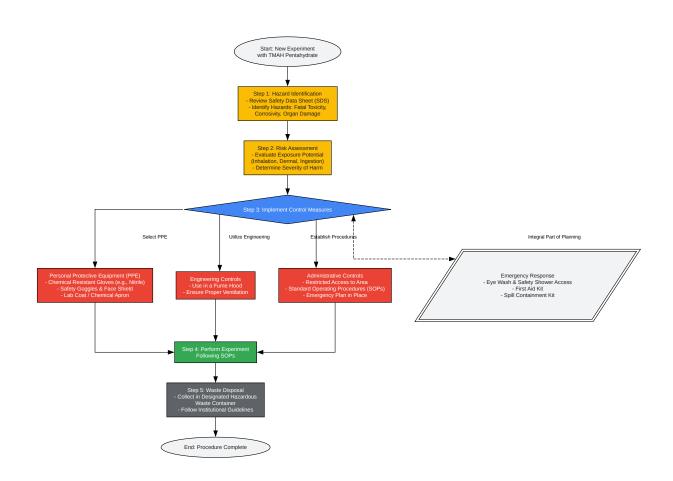
Test	Species	Route	Result	Guideline
LD50	Rat (female)	Oral	7.5 - 50 mg/kg	OECD Test Guideline 423
LD50	Rat (male and female)	Dermal	12.5 mg/kg	Expert Judgment
Skin Corrosion/Irritatio n	Not specified	Dermal	Corrosive (4 h)	OECD Test Guideline 404
Germ Cell Mutagenicity	Not specified	Not specified	Negative[2]	OECD Test Guideline 471

Experimental Protocols

Detailed experimental methodologies for the toxicological evaluations are based on internationally recognized guidelines.

- Acute Oral Toxicity (OECD 423): This method, the Acute Toxic Class Method, involves
 administering the substance to a group of animals in a stepwise procedure. The outcome
 (mortality or evident toxicity) in one step determines the dose for the next step. The method
 allows for classification of the substance with the use of a minimal number of animals.
- Skin Corrosion/Irritation (OECD 404): This guideline involves the application of the test substance to the skin of an animal (typically a rabbit). The degree of skin irritation or corrosion is evaluated at specific intervals by observing for erythema, eschar, and edema.
- Bacterial Reverse Mutation Test (Ames Test OECD 471): This is a widely used method for identifying substances that can cause gene mutations. It uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

For complete, detailed protocols, researchers should refer directly to the official documentation for the cited OECD Test Guidelines.



Check Availability & Pricing

Hazard Identification and Risk Management Workflow

The following diagram illustrates a logical workflow for identifying hazards and managing risks when handling Tetramethylammonium Hydroxide Pentahydrate in a laboratory setting.

Click to download full resolution via product page

Caption: Workflow for Safe Handling of TMAH Pentahydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Tetramethylammonium hydroxide Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Tetramethylammonium hydroxide = 95.0 T 10424-65-4 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscience.com [chemscience.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tetramethylammonium Hydroxide Pentahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12058152#cas-number-and-safety-data-for-tetramethylammonium-ion-hexahydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com